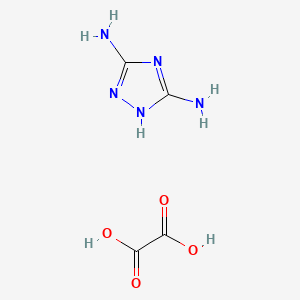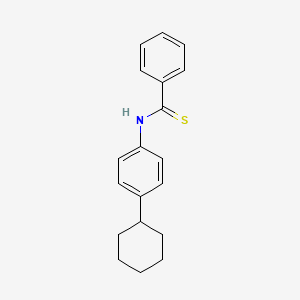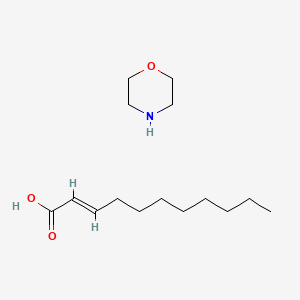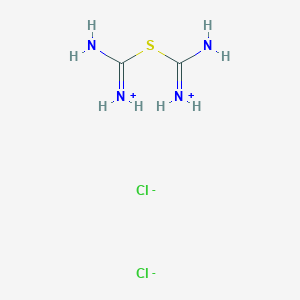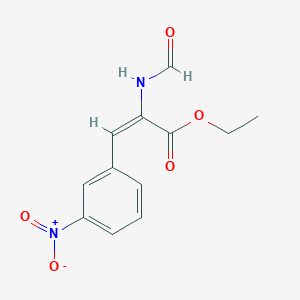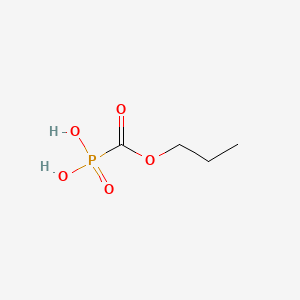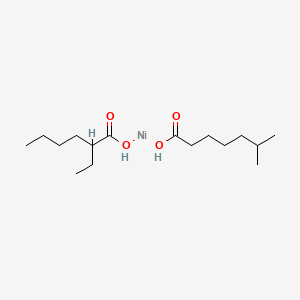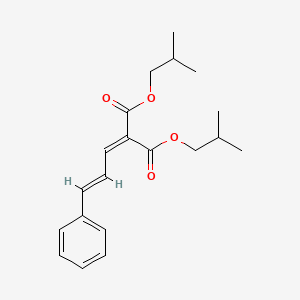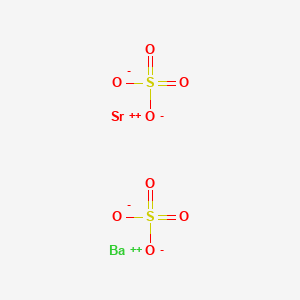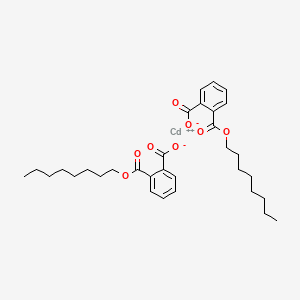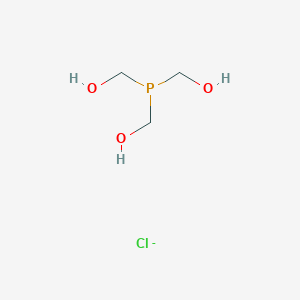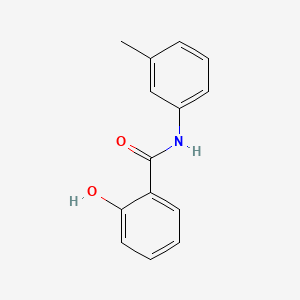
Benzamide, 2-hydroxy-N-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-(m-tolyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a meta-tolyl group and the benzene ring is hydroxylated at the ortho position relative to the amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(m-tolyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid (salicylic acid) with m-toluidine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture to reflux temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-N-(m-tolyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
2-Hydroxy-N-(m-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Hydroxy-N-(m-tolyl)benzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and amide groups can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions, enhancing its binding affinity.
類似化合物との比較
2-Hydroxy-N-(m-tolyl)benzamide can be compared with other benzamide derivatives, such as:
2-Hydroxy-N-phenylbenzamide: Lacks the methyl group on the aromatic ring, which may affect its binding properties and reactivity.
N-(m-tolyl)benzamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
2-Hydroxy-N-(p-tolyl)benzamide: The methyl group is in the para position, which may influence its steric and electronic properties.
The presence of both the hydroxyl and m-tolyl groups in 2-Hydroxy-N-(m-tolyl)benzamide makes it unique, providing a balance of hydrophilic and hydrophobic characteristics that can enhance its versatility in various applications.
特性
CAS番号 |
7133-57-5 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
2-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-14(17)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) |
InChIキー |
MRVOFXWTGKUCRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


